methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate typically involves the following steps:
Formation of the pyrazole ring:
Coupling with butanoic acid derivative: The pyrazole derivative is then coupled with a butanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)propanoate: Similar structure with a propanoate group instead of a butanoate group.
Ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which can confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-4-7(10(19)20-3)15-9(18)6-5-17(2)16-8(6)11(12,13)14/h5,7H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWEZODERXNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)C1=CN(N=C1C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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